1-(Iodomethyl)-1-(trifluoromethyl)cyclobutane
Description
1-(Iodomethyl)-1-(trifluoromethyl)cyclobutane is a cyclobutane derivative featuring two distinct substituents: an iodomethyl (-CH₂I) group and a trifluoromethyl (-CF₃) group. The iodine atom may act as a leaving group in substitution reactions, while the trifluoromethyl group imparts electron-withdrawing effects, enhancing stability and lipophilicity. Cyclobutane’s strained ring system (≈27 kcal/mol ring strain) further influences its conformational rigidity and reactivity compared to linear analogs .
Properties
Molecular Formula |
C6H8F3I |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
1-(iodomethyl)-1-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C6H8F3I/c7-6(8,9)5(4-10)2-1-3-5/h1-4H2 |
InChI Key |
FUKSMHQUXXBYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CI)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
1,1,1-Trifluoro-4-iodobutane (Linear Analog)
- Structure : A linear butane chain with -CF₃ and -I groups at terminal positions.
- Key Differences :
- Ring Strain : The cyclobutane ring in the target compound introduces steric strain, reducing flexibility compared to the linear analog.
- Reactivity : Both compounds contain iodine, but the cyclobutane derivative’s rigid structure may slow nucleophilic substitution due to steric hindrance.
1-(Trifluoromethyl)cyclobutane-1-carbonitrile
- Structure : Cyclobutane with -CF₃ and -CN groups.
- Key Differences :
- Substituent Effects : The nitrile (-CN) group is highly polar, enabling participation in dipole-dipole interactions and cyanation reactions, whereas the iodomethyl group facilitates halogen-based coupling (e.g., Suzuki-Miyaura reactions).
- Applications : The nitrile derivative is more suited for pharmaceutical intermediates, while the iodinated compound may serve as a cross-coupling reagent .
1-(Aminomethyl)cyclobutanamine
- Structure: Cyclobutane with two amino (-NH₂) groups.
- Key Differences: Reactivity: Amino groups are nucleophilic, enabling peptide bond formation or coordination chemistry, contrasting with the electrophilic iodine in the target compound. Stability: The trifluoromethyl group enhances metabolic stability compared to amino groups, which are prone to oxidation .
Physical and Chemical Properties
*Theoretical values inferred from substituent contributions.
Research Findings and Trends
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